1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Overview
Description
The compound’s description would typically include its systematic name, molecular formula, and structural formula. It might also include the type of compound it is (for example, an amine, an aldehyde, etc.) and its role or function in a particular context (for example, as a reagent in a certain type of chemical reaction).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction. It might also include an analysis of the yield and purity of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure. This could include information on the compound’s stereochemistry, if applicable.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, i.e., how it behaves in chemical reactions. This could include information on the compound’s stability, its reactivity with various reagents, and the types of reactions it undergoes.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties (UV/Vis, IR, NMR, etc.).Scientific Research Applications
Synthesis and Biological Activity Studies
- Schiff bases and metal complexes derived from 1H-Pyrrole-2-carbaldehyde have been synthesized and characterized, displaying good antimicrobial activity against various bacteria and fungi. This showcases the potential of 1H-Pyrrole-2-carbaldehyde derivatives in developing new antimicrobial agents (Aziz & Shaalan, 2015).
Green Synthesis and Antimicrobial Activity
- The synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, achieved through green chemistry principles, demonstrated effective antimicrobial properties, hinting at the environmental and biological relevance of such compounds (Sarva et al., 2022).
Novel Compounds and Antileishmanial Activity
- New compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole have shown significant antileishmanial activity, suggesting the therapeutic potential of thiadiazole derivatives in treating parasitic infections (Sadat-Ebrahimi et al., 2019).
Synthesis and Insecticidal Assessment
- Research on the synthesis of heterocycles incorporating a thiadiazole moiety revealed their potential as insecticidal agents against certain pests, indicating their utility in agricultural contexts (Fadda et al., 2017).
Ultrasound-Assisted Synthesis and Antibacterial Activity
- Ultrasound-assisted synthesis of thiadiazole-pyrazol-thiazolidin-4-one hybrids showed notable antibacterial activity, highlighting the role of innovative synthesis techniques in enhancing biological activity (Kerru et al., 2020).
Synthesis and Anticancer Activity
- Novel thiazole and thiadiazole derivatives have exhibited promising anticancer activity against certain cancer cell lines, suggesting their potential in cancer therapy (Gomha et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity and potential hazards. This could include information on the compound’s LD50 (the dose that is lethal to 50% of a population), its potential for causing irritation or sensitization, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions involving the compound. This could include potential applications of the compound, areas where further research is needed, and any challenges that need to be overcome.
I hope this general information is helpful. For more specific information on “1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde”, I would recommend consulting scientific literature or a specialist in organic chemistry.
properties
IUPAC Name |
1-[5-(diethylamino)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-3-14(4-2)10-12-13-11(17-10)15-7-5-6-9(15)8-16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFWTIZSWLHLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(S1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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